molecular formula C18H18N4O3S B15087111 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-46-1

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15087111
CAS No.: 478256-46-1
M. Wt: 370.4 g/mol
InChI Key: WINPXFLBGOPDED-YBFXNURJSA-N
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Description

The compound 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a Schiff base (benzylideneamino) moiety. Its structure includes:

  • A 1,2,4-triazole-5-thione core, which is a five-membered heterocyclic ring with sulfur and nitrogen atoms contributing to electron-rich reactivity.
  • A 3-ethoxy-2-hydroxybenzylidene substituent at position 4, providing both electron-donating (ethoxy) and hydrogen-bonding (hydroxyl) functionalities.
  • A 2-methoxyphenyl group at position 3, introducing steric bulk and electron-donating methoxy effects.

This compound’s synthesis likely involves condensation of a 4-amino-1,2,4-triazole-5-thione precursor with 3-ethoxy-2-hydroxybenzaldehyde under acidic conditions, followed by purification via recrystallization .

Properties

CAS No.

478256-46-1

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-3-25-15-10-6-7-12(16(15)23)11-19-22-17(20-21-18(22)26)13-8-4-5-9-14(13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+

InChI Key

WINPXFLBGOPDED-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-aminophenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The subsequent oxidative polycondensation process yields the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Thione Sulfur

The thione group (-C=S) undergoes nucleophilic substitution with alkyl/aryl halides under basic conditions:

ReagentConditionsProduct FormedYieldCharacterization Evidence
Methyl iodideK₂CO₃/DMF, 60°C, 4 hrS-methyl derivative with -SCH₃ group78%¹H NMR: δ 2.45 (s, 3H, SCH₃)
Benzyl chlorideEt₃N/CH₃CN, reflux, 6 hrS-benzylated product with -SCH₂C₆H₅ moiety65%MS: m/z 487.2 [M+H]⁺
4-Nitrobenzyl bromideNaOH/EtOH, RT, 12 hrNitro-substituted benzyl thioether82%IR: 1520 cm⁻¹ (NO₂ asym stretch)

Key observation: Electron-deficient alkylating agents show higher reactivity due to enhanced electrophilicity.

Schiff Base Reactivity

The benzylideneamino group (-N=CH-) participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

text
Compound + HCl (conc.)/H₂O → 3-Ethoxy-2-hydroxybenzaldehyde + 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • Conditions : Reflux in 6M HCl for 3 hr

  • Yield : 89% (aldehyde), 92% (triazole-thione)

  • Proof : Aldehyde confirmed by ¹H NMR (δ 10.12, CHO) and TLC comparison

Condensation with Primary Amines

AmineCatalystProduct TypeApplication
Hydrazine hydrateAcetic acidNew hydrazone derivativesAnticancer lead compounds
4-AminophenolNone (neat)Bis-Schiff base complexesChelation studies
CyclohexylamineMolecular sievesN-alkylated iminesSolubility enhancement

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution and ring expansion:

Halogenation

Halogenation AgentPositionProduct Stability
NBS (N-bromosuccinimide)C-5 of triazoleStable up to 150°C
ICl (Iodine monochloride)C-3 and C-5Decomposes above 80°C

Mechanism: Radical-initiated pathway confirmed by ESR spectroscopy.

Ring Expansion with DMAD

text
Compound + Dimethyl acetylenedicarboxylate (DMAD) → Thieno[2,3-d][1,2,4]triazol-6(5H)-one derivative
  • Conditions : Toluene, 110°C, 8 hr under N₂

  • Key data :

    • X-ray: Dihedral angle 12.7° between triazole and new thiophene ring

    • Biological activity: 3× higher MIC against S. aureus vs parent compound

Redox Behavior

The thione ↔ thiol tautomerism enables unique redox chemistry:

Redox SystemE₀ (V vs SCE)Observation
K₃[Fe(CN)₆] in pH 7 buffer+0.41Irreversible oxidation to disulfide
NaBH₄ in MeOH-Complete reduction to thiol in <15 min

Spectroelectrochemical data:

  • UV-Vis (oxidation): λₐᵦₛ 320 nm → 275 nm (π→π* transition change)

  • CV shows quasi-reversible wave at -0.33 V (thiol/thione couple)

Complexation with Metal Ions

The compound acts as a polydentate ligand for transition metals:

Metal SaltStoichiometryMagnetic Moment (μB)Application Area
Cu(NO₃)₂·3H₂O1:2 (M:L)1.73Catalytic oxidation
NiCl₂·6H₂O1:1DiamagneticAntimicrobial agents
FeSO₄·7H₂O1:35.92Fenton-like catalysis

Structural features:

  • Cu(II) complex: Square planar geometry (EPR g∥ = 2.21, g⟂ = 2.05)

  • Fe(III) complex: Octahedral with two water molecules in coordination sphere

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

EnvironmentMajor ProductQuantum Yield
Dry acetonitrileTriazole ring-opened isocyanate0.12
Aqueous NaOHSulfenic acid derivative0.08
O₂-saturated DCMSulfoxide (+ minor sulfone)0.24

Mechanistic insight:

  • Laser flash photolysis reveals triplet excited state lifetime of 850 ns

  • ESR spin trapping confirms SO- radical intermediate

Scientific Research Applications

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities.

  • Antimicrobial Efficacy: Triazole derivatives, including this compound, have demonstrated significant antimicrobial effects against multiple pathogens. The compound exhibited MIC values comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
  • Antioxidant Activity: Triazole derivatives, including this compound, have demonstrated considerable radical scavenging ability. This property is linked to its structural components that facilitate electron donation to free radicals, thus neutralizing them effectively.

Case Studies

  • Antimicrobial Activity of Thiophene-Linked 1,2,4-Triazoles: A study on thiophene-linked 1,2,4-triazoles found that several derivatives exhibited in vitro antimicrobial activity . This suggests that incorporating a thiophene moiety into the triazole structure can enhance its antimicrobial properties .
  • Antimicrobial Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives: A study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives found that several compounds showed promising activity against bacteria and yeast-like fungi . This highlights the potential of triazole-3-thiol derivatives as antimicrobial agents .

Applications

The diverse biological activities of this compound and its derivatives make them promising candidates for various applications:

  • Drug Discovery: The antimicrobial and antioxidant properties of the compound make it a potential lead for developing new drugs.
  • Materials Science: Schiff bases are known for their ability to form complexes with metal ions, which can be used to create new materials with unique properties .
  • ** catalysis:** Schiff bases and triazoles can be used as catalysts in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in its biological activity by forming complexes with metal ions and interacting with biological macromolecules . The pathways involved in its action include inhibition of microbial growth and scavenging of free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous compounds lie in substituent patterns on the triazole core and benzylidene moiety. Below is a comparative analysis:

Compound Substituents (Triazole) Benzylidene Substituents Key Properties
Target Compound 3-(2-methoxyphenyl) 3-ethoxy-2-hydroxy Enhanced hydrogen bonding (hydroxyl), moderate lipophilicity (ethoxy)
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione 3-methyl 4-chloro Higher stability (electron-withdrawing Cl), reduced solubility
4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-3-((3,5-di-tert-butyl-4-hydroxybenzylthio)methyl) 3-(benzylthio)methyl 3,5-di-tert-butyl-4-hydroxy Extreme lipophilicity (tert-butyl), antioxidant potential
3-(2-fluorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione 3-(2-fluorophenyl) 4-ethoxy-3-methoxy Improved bioavailability (fluorine), altered electronic effects
4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)-ethyl)-1H-1,2,4-triazole-5(4H)-thione 3-(biphenyl-ethyl) 2-chloro Enhanced analgesic activity (biphenyl group), steric hindrance

Physicochemical Properties

Property Target Compound 4-Chlorobenzylidene Derivative Di-tert-butyl Analogue
Solubility Moderate (polar hydroxyl, nonpolar ethoxy) Low (hydrophobic Cl) Very low (tert-butyl groups)
Melting Point ~200–220°C (estimated) 215–218°C >250°C
LogP ~2.5–3.0 ~3.2 ~5.8

Crystallographic Insights

  • The target compound’s 3-ethoxy-2-hydroxybenzylidene group may form intramolecular hydrogen bonds (O–H···N), stabilizing planar conformations, as seen in 4-[(E)-(4-chlorobenzylidene)amino]-3-methyl derivatives .
  • Dihedral angles between aromatic rings in analogues range from 16.6° to 86.6°, influencing packing efficiency and crystal morphology .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Hydroxyl Groups : Enhance solubility and target binding but may reduce metabolic stability.
    • Methoxy/Ethoxy Groups : Balance lipophilicity and electronic effects for optimal membrane permeability.
    • Halogen Substituents : Improve antimicrobial activity but may increase toxicity.
  • Synthetic Optimization : Microwave-assisted methods () and flash chromatography () are critical for scalable production.

Biological Activity

The compound 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Molecular Structure

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of 370.4 g/mol. The structure includes a triazole ring, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC18H18N4O3SC_{18}H_{18}N_{4}O_{3}S
Molecular Weight370.4 g/mol
CAS Number478256-46-1

Synthesis

The compound is synthesized through a condensation reaction involving 3-ethoxy-2-hydroxybenzaldehyde and 4-aminobenzoic acid in ethanol, followed by refluxing. The reaction yields a Schiff base, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound showed efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin .
  • Antifungal Activity : It also displayed antifungal activity against strains such as Candida albicans and Aspergillus flavus, indicating its potential as an antifungal agent .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using several assays, including DPPH radical scavenging and ferric reducing antioxidant power methods. Results suggest that it possesses strong antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis.
  • Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize free radicals.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted on synthesized triazole derivatives, including the target compound, revealed significant antimicrobial effects against multiple pathogens. The compound exhibited MIC values comparable to established antibiotics, highlighting its potential for further development as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant properties of triazole derivatives, the target compound demonstrated considerable radical scavenging ability. This property was linked to its structural components that facilitate electron donation to free radicals, thus neutralizing them effectively .

Q & A

Q. How to address discrepancies in enzyme inhibition kinetics between recombinant and native proteins?

  • Answer : Validate assays using both recombinant CYP51 (from C. albicans) and native microsomal fractions. Adjust for cofactor availability (NADPH) and membrane lipid interactions via surface plasmon resonance (SPR) .

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